Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a benzothiazole ring and a thiazepane ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities .
Mode of Action
Some thiazole derivatives have been found to inhibit quorum sensing in bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors and coordinates host toxic behaviors such as biofilm formation and virulence production .
Biochemical Pathways
It’s known that thiazole derivatives can affect various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit the LasB system, a quorum-sensing pathway in Pseudomonas aeruginosa .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Some thiazole derivatives have shown promising quorum-sensing inhibitory activities, which could potentially lead to the inhibition of biofilm formation and virulence production in bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . Therefore, these factors could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. For instance, one method involves the reaction of 2-amino benzothiazole with 2,5-difluorobenzaldehyde under specific conditions to form the intermediate, which is then further reacted with thiazepane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole ring and the thiazepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and thiazepane-containing molecules. Examples are:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Thiazepane derivatives: Compounds containing the thiazepane ring, which exhibit similar biological activities.
Uniqueness
Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is unique due to the combination of the benzothiazole and thiazepane rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2OS2/c20-12-5-6-14(21)13(11-12)16-7-8-23(9-10-25-16)19(24)18-22-15-3-1-2-4-17(15)26-18/h1-6,11,16H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFWLVVWXHVNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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